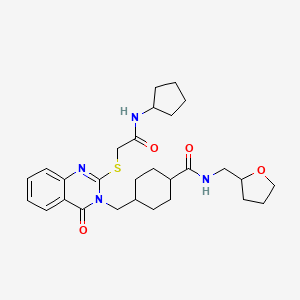
4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide is a useful research compound. Its molecular formula is C28H38N4O4S and its molecular weight is 526.7. The purity is usually 95%.
BenchChem offers high-quality 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((2-((2-(cyclopentylamino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-((tetrahydrofuran-2-yl)methyl)cyclohexanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Recently, CPDT has experienced a revival due to the emergence of low-cost nonfused-ring electron acceptors (NFREAs). These NFREAs have reinvigorated research interest in CPDT-based materials for OSCs .
- Researchers have developed a highly convenient method for alkylation of CPDT under aqueous conditions. This method can also be extended to perform alkylation of 2,6-dibromo-4H-cyclopenta[2,1-b:3,4-b’]dithiophene. Alkylation is a crucial step in the synthesis of novel derivatives for various applications .
- The compound “2-(cyclopentylamino)-3-ethyl-7-[(trimethylsilyl)ethynyl]thieno[3,2-d]pyrimidin-4(3H)-one” is a derivative of CPDT. It has potential applications in medicinal chemistry, particularly as a scaffold for designing kinase inhibitors or other bioactive molecules .
Organic Solar Cells (OSCs) and Electron Donor/Acceptor Materials
Alkylation of CPDT
Thieno[3,2-d]pyrimidine Derivatives
Gu, X., Zhang, X., & Huang, H. (2024). The revival of 4H-cyclopenta[2,1-b:3,4-b’]dithiophene (CPDT) driven by low-cost and high-performance nonfused-ring electron acceptors. Journal of Materials Chemistry A, 12(18), 9379–9393. Read more Zhang, X., & Huang, H. (2014). Highly efficient and facile alkylation of 4H-cyclopenta-[2,1-b:3,4-b’]dithiophene (CPDT) in aqueous conditions. RSC Advances, 4(97), 54820–54823. Read more Compound reference from ACS publication: 2-(cyclopentylamino)-3-ethyl-7-[(trimethylsilyl)ethynyl]thieno[3,2-d]pyrimidin-4(3H)-one. (55 mg, 0.15 mmol) in THF (1 mL) was added a 1 M solution of TBAF in THF (0.3 mL, 0.3 mmol), and the mixture was stirred at rt for 1 h. The solvent was evaporated
properties
IUPAC Name |
4-[[2-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38N4O4S/c33-25(30-21-6-1-2-7-21)18-37-28-31-24-10-4-3-9-23(24)27(35)32(28)17-19-11-13-20(14-12-19)26(34)29-16-22-8-5-15-36-22/h3-4,9-10,19-22H,1-2,5-8,11-18H2,(H,29,34)(H,30,33) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSHLPWMNZCGTJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2CC4CCC(CC4)C(=O)NCC5CCCO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(2,3-dimethylphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-isopropoxybenzamide](/img/structure/B2373240.png)
![2,4-dimethyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-1,3-thiazole-5-carboxamide](/img/structure/B2373241.png)
![N-(3-cyanophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2373245.png)


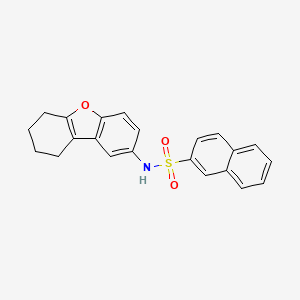
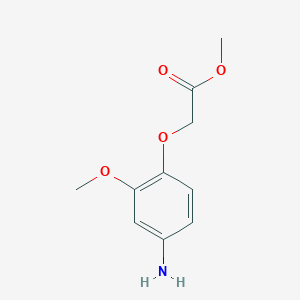
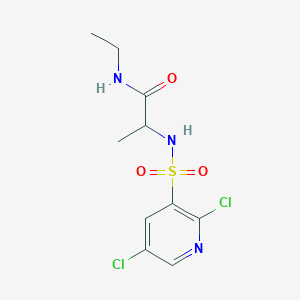

![3-(2,3-Dimethoxyphenyl)-5-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B2373256.png)
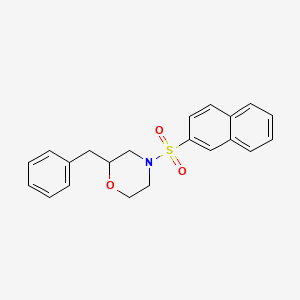

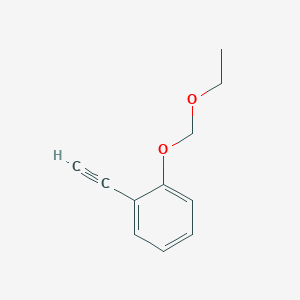
![[1-(Methylamino)cyclooctyl]methanol](/img/structure/B2373261.png)